molecular formula C17H19NO B5666276 N-ethyl-N-(2-methylphenyl)-2-phenylacetamide CAS No. 5354-20-1

N-ethyl-N-(2-methylphenyl)-2-phenylacetamide

Cat. No. B5666276
CAS RN: 5354-20-1
M. Wt: 253.34 g/mol
InChI Key: NANVATSOBMREON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethyl-N-(2-methylphenyl)-2-phenylacetamide and its analogs typically involves the acylation of amines under controlled conditions. For instance, studies have detailed the synthesis of related compounds through reactions involving N-acyl, N-alkyl, and amino functions, with variations in substituents leading to the formation of potent compounds with specific biological activities (Barlow et al., 1991). This highlights the versatility of acetamide derivatives in chemical synthesis, offering a platform for generating a wide array of structurally diverse molecules.

Molecular Structure Analysis

The molecular structure of N-ethyl-N-(2-methylphenyl)-2-phenylacetamide derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure analysis of related compounds reveals the spatial arrangement of atoms and the presence of specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and chemical properties (Gowda et al., 2007).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, including acylation, condensation, and cyclization, which are fundamental in synthesizing more complex molecules. Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are crucial in medicinal chemistry for developing new therapeutic agents. For instance, the study by Shukla et al. (2012) on glutaminase inhibitors showcases the importance of acetamide derivatives in drug design and development (Shukla et al., 2012).

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(16-12-8-7-9-14(16)2)17(19)13-15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVATSOBMREON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968292
Record name N-Ethyl-N-(2-methylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5354-20-1
Record name N-Ethyl-N-(2-methylphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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